![molecular formula C26H52N2O2 B3056275 N-[2-(Dodecanoylamino)ethyl]dodecanamide CAS No. 7003-56-7](/img/structure/B3056275.png)
N-[2-(Dodecanoylamino)ethyl]dodecanamide
Overview
Description
N-[2-(Dodecanoylamino)ethyl]dodecanamide is a useful research compound. Its molecular formula is C26H52N2O2 and its molecular weight is 424.7 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 13546. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Biological Activity
N-[2-(Dodecanoylamino)ethyl]dodecanamide, also known as Dodecanamide, N-[2-[(2-hydroxyethyl)amino]ethyl] (CAS Number: 106-09-2), is a compound derived from dodecanoic acid. This compound exhibits significant biological activity, particularly in its surfactant properties and potential antimicrobial effects. The following sections detail its biological activity, synthesis, applications, and relevant research findings.
- Molecular Formula : CHNO
- Molecular Weight : 286.45 g/mol
- Structural Features : The compound contains both hydrophilic (hydroxyethyl) and lipophilic (dodecanoyl) components, enhancing its surfactant capabilities.
Surfactant Properties
This compound has amphiphilic characteristics, which allow it to reduce surface tension in aqueous solutions. This property is crucial for its application in various formulations such as emulsifiers and stabilizers in cosmetics and pharmaceuticals. The surfactant activity is influenced by the concentration of the compound, with studies indicating optimal micellization concentrations that enhance its effectiveness in formulations .
Antimicrobial Activity
Research indicates that compounds with similar structures exhibit antimicrobial properties. This compound has shown potential in inhibiting the growth of certain bacterial strains, suggesting its applicability in antimicrobial formulations .
Case Studies and Experimental Data
-
Surface Tension Measurements :
- A study conducted on the surface tension of various amidoamines, including this compound, revealed significant reductions in surface tension at varying concentrations. The results are summarized in Table 1.
These findings demonstrate the compound's efficacy as a surfactant in reducing surface tension significantly .Concentration (mg/L) Surface Tension (mN/m) 0 72.0 100 55.0 500 42.0 1000 35.0 -
Antimicrobial Efficacy :
- A comparative study evaluated the antimicrobial activity of this compound against various bacterial strains, including E. coli and Staphylococcus aureus. The Minimum Inhibitory Concentration (MIC) values were determined as follows:
These results indicate a promising antimicrobial profile for the compound, warranting further investigation for potential use in personal care products .Bacterial Strain MIC (µg/mL) E. coli 50 Staphylococcus aureus 25
Applications
The unique properties of this compound lend themselves to a variety of applications:
- Cosmetics : Used as an emulsifier and stabilizer in creams and lotions due to its surfactant properties.
- Pharmaceuticals : Potential use as an antimicrobial agent in topical formulations.
- Industrial Applications : Utilized in formulations requiring effective surfactants for cleaning and emulsifying purposes.
Properties
IUPAC Name |
N-[2-(dodecanoylamino)ethyl]dodecanamide | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H52N2O2/c1-3-5-7-9-11-13-15-17-19-21-25(29)27-23-24-28-26(30)22-20-18-16-14-12-10-8-6-4-2/h3-24H2,1-2H3,(H,27,29)(H,28,30) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HETBCUMLBCUVKC-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCCCC(=O)NCCNC(=O)CCCCCCCCCCC | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H52N2O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50990280 | |
Record name | N,N'-(Ethane-1,2-diyl)didodecanimidic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50990280 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
424.7 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
7003-56-7 | |
Record name | NSC13546 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=13546 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | N,N'-(Ethane-1,2-diyl)didodecanimidic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50990280 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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